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Compound of Interest

Compound Name: 2-(3-Aminophenoxy)acetamide
CAS No.: 62877-06-9
Cat. No.: B3275720
Get Quote
. J

The phenoxyacetamide core is defined by three distinct regions that allow for modular
optimization:

» Region A (Phenolic Ring): Controls lipophilicity and electronic distribution. Electron-
withdrawing groups (EWGSs) here often enhance metabolic stability and target engagement.

» Region B (Linker): The

spacer provides rotational freedom, allowing the molecule to adopt conformations required
for deep pocket binding.

e Region C (Amide Terminus): A primary hydrogen bond donor/acceptor site critical for
interacting with residues like Serine or Histidine in enzyme active sites.

Physicochemical Profile:

o Lipophilicity (cLogP): Typically ranges from 2.5 to 4.5, ideal for membrane permeability.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3275720#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3275720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a classic
interaction motif.

o Metabolic Stability: The ether linkage is generally resistant to hydrolysis, though the aromatic
rings are subject to CYP450-mediated oxidation unless blocked by halogens (F, ClI).

Synthetic Strategies

The synthesis of phenoxyacetamides is robust, typically proceeding via a Williamson ether
synthesis followed by amidation, or a direct displacement reaction.

Diagram 1: Convergent Synthetic Pathways

This workflow illustrates the two primary routes: the Acid Chloride Route (high yield, strict
anhydrous conditions) and the Direct Alkylation Route (atom economical).
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Caption: Convergent synthetic routes for phenoxyacetamide derivatives. Route 1 (via acid
intermediate) allows for divergent amide coupling, while Route 2 is preferred for rapid library
generation.

Medicinal Chemistry & SAR Analysis

The biological activity of phenoxyacetamides is highly sensitive to substitution patterns. Below
is a breakdown by therapeutic area.

Oncology: PARP-1 Inhibition & Apoptosis
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Recent studies highlight phenoxyacetamides as potent inhibitors of Poly (ADP-ribose)
polymerase-1 (PARP-1), a critical enzyme in DNA repair.

e Mechanism: The scaffold mimics the nicotinamide pocket of NAD+, preventing DNA repair in
cancer cells (synthetic lethality).

o Key SAR:

o Para-position (Phenol): Bulky or lipophilic groups (e.g., 4-Cl, 4-NO2) enhance hydrophobic
interactions within the binding cleft.

o Amide Nitrogen: Substitution with heterocyclic rings (e.g., thiazole, pyridine) significantly
improves potency against HepG2 and MCF-7 cell lines compared to simple alkyl chains.

Infectious Disease: Antitubercular Activity

Derivatives containing electron-withdrawing groups on the phenoxy ring have shown promising
activity against Mycobacterium tuberculosis H37Ruv.

o Key SAR: 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives exhibit MIC values
comparable to standard antibiotics. The nitro group is believed to undergo bioreduction,
generating reactive species toxic to the bacteria.

Metabolic Disease: FFA1 Agonists

For Type 2 Diabetes, phenoxyacetamides serve as agonists for the Free Fatty Acid Receptor 1
(FFA1/GPRA40).

o Optimization: Reducing molecular weight and lipophilicity (LLE) is crucial here. Replacing
distal phenyl rings with smaller polar heterocycles maintains agonism while improving
metabolic stability.

Table 1: Comparative SAR Data (Representative)
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Therapeutic
Area

Compound
Class

R1 (Phenol)

R2 (Amide)

Activity
Metric

Key Insight

Oncology

PARP-1
Inhibitor

4-NO2

N-(4-
chlorophenyl)

IC50: 1.43
uM (HepG2)

Nitro group
enhances H-
bonding and

electronic fit

[1].

Antimicrobial

Antitubercular

3-F, 4-NO2

N-phenyl

MIC: ~6.25
pg/mL

Fluorine
increases
metabolic
stability; Nitro
is essential
for

mechanism

[2].

Diabetes

FFA1 Agonist

2-Me, 4-F

N-

(heterocycle)

EC50: <100
nM

Polar amide
substituents
reduce
lipophilicity
without losing

potency [3].

Insecticidal

S. littoralis

4-Cl

N-cyanoalkyl

LC50: High

Potency

Cyano
groups on the
amide
increase
toxicity to

pests [4].

Mechanistic Pathways

Understanding the downstream effects of target engagement is critical for lead optimization.

The following diagram details the apoptotic signaling cascade triggered by phenoxyacetamide-
based PARP inhibitors.
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Diagram 2: Mechanism of Action (Oncology)
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Caption: Pharmacodynamic cascade of phenoxyacetamide derivatives inducing apoptosis via
PARP-1 inhibition in hepatocellular carcinoma cells.

Experimental Protocol: Synthesis of N-(4-
chlorophenyl)-2-(4-nitrophenoxy)acetamide[3]
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Objective: To synthesize a validated anticancer lead compound (Compound 3c from literature)
using the direct alkylation method.

Reagents:

4-Nitrophenol (1.0 eq)

2-Chloro-N-(4-chlorophenyl)acetamide (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Potassium lodide (KI, catalytic amount, 0.1 eq)

Solvent: Acetone or DMF (Dry)
Step-by-Step Methodology:

e Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,
dissolve 4-nitrophenol (10 mmol) in dry acetone (30 mL).

o Deprotonation: Add anhydrous

(20 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide
anion. Note: The color may shift to yellow/orange.

o Alkylation: Add 2-chloro-N-(4-chlorophenyl)acetamide (11 mmol) and a catalytic amount of
KI.

e Reflux: Heat the reaction mixture to reflux (

for acetone) and stir for 6-8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl
Acetate 7:3).

o Work-up:

o Cool the mixture to room temperature.
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o Pour into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate
as a solid.

o Filter the precipitate under vacuum.

o Wash the solid with cold water (3x 20 mL) to remove inorganic salts.

Purification: Recrystallize from Ethanol/DMF mixture to obtain pure crystals.

Validation: Confirm structure via

-NMR and IR (Look for Amide C=0O stretch at ~1650

and Ether C-O stretch at ~1240

).

Future Perspectives

The phenoxyacetamide scaffold is evolving beyond simple inhibition. Current research is

exploring:

PROTACSs: Using the phenoxyacetamide moiety as a linker or warhead to recruit E3 ligases
for targeted protein degradation.

Hybrid Molecules: Fusing phenoxyacetamides with sulfonamides or coumarins to create
"dual-target” drugs that overcome resistance mechanisms in bacteria and cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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